molecular formula C7H3Br2F3O B1410254 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene CAS No. 1806324-20-8

1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene

Cat. No. B1410254
CAS RN: 1806324-20-8
M. Wt: 319.9 g/mol
InChI Key: JSXIXHOAZWHLOL-UHFFFAOYSA-N
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Description

1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene (1,3-DBDFMFB) is a synthetic organic compound belonging to the class of compounds known as difluoromethoxybenzene derivatives. This compound is of particular interest to the scientific community due to its various syntheses and applications. 1,3-DBDFMFB is used in a variety of scientific research areas, including organic synthesis, drug design, and materials science.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to other molecules in the reaction. This electron donation is thought to be responsible for the formation of new bonds between molecules, resulting in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene are not fully understood. However, it is believed that the compound has the potential to interact with various biological molecules, such as proteins, enzymes, and hormones. It is also believed that 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene may have the potential to interact with receptors in the body, resulting in changes in cell signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene in laboratory experiments include its relative stability, its low toxicity, and its ability to be synthesized in high yields. However, there are some limitations to using 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene in laboratory experiments. These include the fact that the compound is not soluble in water, its potential to react with other compounds, and its potential to interact with biological molecules.

Future Directions

In the future, 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene could be used in the development of new drugs and materials. It could also be used in the synthesis of novel organic compounds, such as polymers and dyes. Additionally, 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene could be used in the development of new catalysts and catalytic processes. Finally, 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene could be used in the synthesis of new materials, such as liquid crystals and nanomaterials.

Scientific Research Applications

1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene has also been used in the synthesis of new materials, such as liquid crystals and nanomaterials. In addition, 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene has been used in the synthesis of drugs, including anti-cancer drugs and antiviral drugs.

properties

IUPAC Name

1,3-dibromo-4-(difluoromethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-3-1-2-4(13-7(11)12)5(9)6(3)10/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXIXHOAZWHLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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